molecular formula C12H9ClN2O5S B5113581 4-chloro-N-(4-hydroxyphenyl)-3-nitrobenzenesulfonamide

4-chloro-N-(4-hydroxyphenyl)-3-nitrobenzenesulfonamide

Cat. No. B5113581
M. Wt: 328.73 g/mol
InChI Key: GPCMOMXCXQLILH-UHFFFAOYSA-N
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Description

4-chloro-N-(4-hydroxyphenyl)-3-nitrobenzenesulfonamide, also known as NSC 157058, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. This compound has been shown to have a range of biological activities, including anti-inflammatory, antitumor, and antibacterial effects. In

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-hydroxyphenyl)-3-nitrobenzenesulfonamide is not fully understood. However, it has been proposed that this compound exerts its biological effects by inhibiting the activity of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory prostaglandins. Additionally, 4-chloro-N-(4-hydroxyphenyl)-3-nitrobenzenesulfonamide has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-(4-hydroxyphenyl)-3-nitrobenzenesulfonamide are diverse and complex. This compound has been shown to modulate various signaling pathways and enzymes, leading to changes in cellular processes such as inflammation, apoptosis, and proliferation. Additionally, 4-chloro-N-(4-hydroxyphenyl)-3-nitrobenzenesulfonamide has been shown to have antioxidant activity, which may contribute to its anti-inflammatory and antitumor effects.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-N-(4-hydroxyphenyl)-3-nitrobenzenesulfonamide in lab experiments is its diverse range of biological activities. This compound can be used to study the mechanisms of inflammation, apoptosis, and proliferation, among other processes. Additionally, 4-chloro-N-(4-hydroxyphenyl)-3-nitrobenzenesulfonamide has been shown to have antibacterial activity, making it a useful tool for studying bacterial infections.
One limitation of using 4-chloro-N-(4-hydroxyphenyl)-3-nitrobenzenesulfonamide in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell lines, which may limit its use in certain assays. Additionally, the mechanism of action of 4-chloro-N-(4-hydroxyphenyl)-3-nitrobenzenesulfonamide is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on 4-chloro-N-(4-hydroxyphenyl)-3-nitrobenzenesulfonamide. One area of interest is the development of analogs of this compound with improved potency and selectivity. Additionally, further studies are needed to elucidate the mechanism of action of 4-chloro-N-(4-hydroxyphenyl)-3-nitrobenzenesulfonamide and its effects on various signaling pathways and cellular processes. Finally, the potential therapeutic applications of this compound, particularly in the treatment of inflammatory and neoplastic diseases, warrant further investigation.

Synthesis Methods

The synthesis method for 4-chloro-N-(4-hydroxyphenyl)-3-nitrobenzenesulfonamide involves the reaction of 4-chloro-3-nitrobenzenesulfonamide with 4-hydroxyaniline in the presence of a base. This reaction yields the target compound, which can be purified by recrystallization. The purity and yield of the compound can be determined by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

4-chloro-N-(4-hydroxyphenyl)-3-nitrobenzenesulfonamide has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to have antitumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 4-chloro-N-(4-hydroxyphenyl)-3-nitrobenzenesulfonamide has been shown to have antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

4-chloro-N-(4-hydroxyphenyl)-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O5S/c13-11-6-5-10(7-12(11)15(17)18)21(19,20)14-8-1-3-9(16)4-2-8/h1-7,14,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPCMOMXCXQLILH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(4-hydroxyphenyl)-3-nitrobenzenesulfonamide

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